2-(Furan-2-yl)-2-methylpropan-1-amine
Description
The Furan (B31954) Moiety as a Privileged Scaffold in Advanced Organic Synthesis
The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. lumenlearning.com It is considered a "privileged scaffold" in organic synthesis due to its prevalence in a vast number of natural products and its utility as a versatile building block for creating more complex molecules. organic-chemistry.orgpressbooks.pub While aromatic, furan's resonance energy is significantly lower than that of benzene, which allows it to undergo reactions that involve dearomatization under relatively mild conditions.
This unique reactivity profile makes furan an exceptionally useful synthon. It can act as an electron-rich diene in Diels-Alder reactions, providing a pathway to oxabicycloheptane derivatives. Furthermore, it is highly susceptible to electrophilic substitution reactions, typically at the 2- and 5-positions, due to the electron-donating effect of the oxygen heteroatom. lumenlearning.comnih.gov The furan ring can also be seen as a bis(enol ether) and can undergo hydrolytic or oxidative ring-opening to yield 1,4-dicarbonyl compounds, further expanding its synthetic utility. Industrially, furan is often manufactured from furfural, which is derived from pentose-containing biomass, making it a valuable bio-based chemical building block. lumenlearning.com
| Property | Value |
|---|---|
| Chemical Formula | C₄H₄O |
| Molar Mass | 68.075 g·mol⁻¹ |
| Appearance | Colorless, volatile liquid |
| Boiling Point | 31.3 °C (88.3 °F) |
| Melting Point | −85.6 °C (−122.1 °F) |
| Density | 0.936 g/mL |
Alkylamine Functionalities: Structural Importance and Reactivity Profile in Amine Chemistry
Alkylamines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms have been replaced by alkyl groups. libretexts.org The nitrogen atom in an alkylamine possesses a lone pair of electrons, which defines its chemical character, making it both basic and nucleophilic. sigmaaldrich.com The structural diversity of amines is categorized as primary (RNH₂), secondary (R₂NH), and tertiary (R₃N), with each class exhibiting distinct reactivity. sigmaaldrich.com
The presence of the N-H bond in primary and secondary amines allows them to form hydrogen bonds, which significantly influences their physical properties, such as boiling point and solubility in water. nih.gov Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making alkylamines generally more basic than ammonia. sigmaaldrich.com
In terms of reactivity, the nucleophilic lone pair allows amines to react with a wide array of electrophiles. Common reactions include alkylation with alkyl halides, acylation with acid chlorides to form amides, and reaction with ketones or aldehydes to form imines or enamines. This versatile reactivity profile makes alkylamines crucial functional groups in many biologically active molecules, including amino acids, neurotransmitters, and alkaloids, and they are foundational building blocks in the synthesis of numerous pharmaceuticals, agrochemicals, and dyes. libretexts.orgsigmaaldrich.com
| Property | Description |
|---|---|
| Basicity | Generally more basic than ammonia due to the inductive effect of alkyl groups. |
| Nucleophilicity | Good nucleophiles due to the lone pair of electrons on the nitrogen atom. |
| Hydrogen Bonding | Can act as both hydrogen bond donors and acceptors, leading to higher boiling points than alkanes of similar molecular weight. |
| Solubility | Lower-molecular-weight amines are soluble in water due to hydrogen bonding. |
| Reactivity | React with acids to form ammonium (B1175870) salts, with alkyl halides (alkylation), and with carbonyl compounds (imine/enamine formation). |
Contextualizing 2-(Furan-2-yl)-2-methylpropan-1-amine within Furan-Containing Amine Research
The compound this compound features a unique structural arrangement. Its backbone is a 2-methylpropan-1-amine unit, where a furan ring is attached to the C2 position. This structure places a primary aminomethyl group (-CH₂NH₂) adjacent to a quaternary carbon atom that is also bonded to the furan ring and two methyl groups.
This specific arrangement distinguishes it from more commonly studied furanylalkylamines. For instance, its structural isomer, 1-(furan-2-yl)-2-methylpropan-1-amine, has the amine functionality directly attached to the carbon adjacent to the furan ring (a benzylic-type position), which would significantly alter its electronic properties and reactivity. In this compound, the primary amine is sterically shielded by the adjacent bulky quaternary center.
The synthesis of primary amines where the amino group is attached to a carbon adjacent to a fully substituted, or quaternary, carbon presents a notable synthetic challenge. Such structures, often referred to as α-tertiary amines, are of increasing interest in medicinal chemistry, but general protocols for their construction are still an area of active research. Modern synthetic platforms are being developed for the construction of these sterically demanding architectures from more abundant amine starting materials.
Scope and Objectives of Research Endeavors on the Compound
Given the lack of specific literature on this compound, research endeavors would logically begin with its synthesis and characterization, followed by an exploration of its reactivity and potential applications.
Synthesis and Characterization: The primary objective would be to develop an efficient synthetic route. Classical approaches such as the reduction of a corresponding nitrile or amide could be explored. Another viable strategy is reductive amination, which involves the reaction of a suitable furan-containing ketone or aldehyde with an amine source in the presence of a reducing agent. libretexts.org Given the steric hindrance, optimizing reaction conditions to achieve good yields would be a key challenge. Following synthesis, comprehensive characterization using techniques like NMR spectroscopy, mass spectrometry, and IR spectroscopy would be essential to confirm its structure.
Reactivity Studies: A subsequent research goal would be to investigate the reactivity of its distinct functional groups.
Amine Functionality: Studies would explore typical amine reactions such as N-alkylation and N-acylation to synthesize a library of derivatives. The steric hindrance around the primary amine might influence its nucleophilicity and reaction rates compared to less hindered amines.
Furan Moiety: Research could investigate the susceptibility of the furan ring to electrophilic substitution. The bulky alkylamine side chain might exert steric or electronic directing effects on incoming electrophiles. The stability of the furan ring to oxidation or acidic conditions, which can be a liability in some furan-containing molecules, would also be a critical area of study.
Exploration of Potential Applications: The combination of the biologically relevant furan scaffold and a sterically hindered primary amine motif suggests potential utility as a building block in drug discovery. Research could focus on synthesizing derivatives and screening them for biological activity. The specific steric and electronic properties conferred by its structure could lead to novel interactions with biological targets.
Structure
3D Structure
Properties
IUPAC Name |
2-(furan-2-yl)-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-8(2,6-9)7-4-3-5-10-7/h3-5H,6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFSOBFATRRRRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Investigations into the Chemical Reactivity and Reaction Mechanisms of 2 Furan 2 Yl 2 Methylpropan 1 Amine Systems
Reactivity of the Furan (B31954) Ring System within the Compound's Framework
The furan ring is a π-electron-rich heterocycle, which makes it significantly more reactive towards electrophiles than benzene. chemicalbook.com However, the reactivity of the furan moiety in 2-(Furan-2-yl)-2-methylpropan-1-amine is heavily influenced by the bulky 2-methylpropan-1-amine substituent at the C2 position.
Participation in Cycloaddition Reactions: Analysis of [4+2] Cycloaddition Potential and Limitations
The furan ring can act as a diene in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. nih.gov This transformation is a powerful tool for constructing six-membered rings. For the furan ring in this compound, the potential for such reactions is met with significant limitations.
Potential: In theory, the furan moiety can react with a dienophile (an alkene or alkyne) to form an oxanorbornene adduct. The reaction involves the interaction of the highest occupied molecular orbital (HOMO) of the furan (diene) with the lowest unoccupied molecular orbital (LUMO) of the dienophile. nih.gov
Limitations:
Steric Hindrance: The primary limitation is the substantial steric bulk of the 2-methylpropan-1-amine group attached to the C2 position. This group physically obstructs the approach of the dienophile to the diene system of the furan ring, significantly reducing the reaction rate.
Reversibility: Diels-Alder reactions involving furan as the diene are often characterized by facile retro-Diels-Alder reactions. nih.gov This equilibrium favors the starting materials, especially at higher temperatures, leading to low yields of the cycloadduct.
Electronic Effects: The alkyl substituent is weakly electron-donating, which slightly raises the energy of the furan's HOMO, potentially increasing its reactivity. However, this electronic effect is generally insufficient to overcome the severe steric hindrance.
| Furan Derivative | Relative Reactivity in [4+2] Cycloaddition | Primary Influencing Factor |
|---|---|---|
| Furan | High | Unsubstituted, accessible diene system. |
| 2-Methylfuran | Moderate | Minor steric hindrance from the methyl group. |
| This compound | Very Low | Severe steric hindrance from the bulky C(CH₃)₂CH₂NH₂ group. |
Electrophilic and Nucleophilic Aromatic Substitution Considerations
Electrophilic Aromatic Substitution (EAS): Furan and its derivatives readily undergo electrophilic aromatic substitution due to the high electron density of the ring. chemicalbook.compearson.com The attack preferentially occurs at the C2 or C5 position, as the intermediate carbocation (sigma complex) is better stabilized by resonance involving the oxygen atom. pearson.comvaia.com
In this compound, the C2 position is blocked by the substituent. Therefore, electrophilic attack is directed exclusively to the C5 position. The alkylamine substituent is electron-donating, which further activates the ring towards electrophilic attack, making reactions possible under mild conditions. youtube.com However, the steric bulk of the substituent may slow the reaction rate compared to less hindered 2-alkylfurans.
Nucleophilic Aromatic Substitution (NAS): Simple furan rings are generally unreactive towards nucleophilic aromatic substitution because the ring is electron-rich. iust.ac.ir Such reactions typically require the presence of strong electron-withdrawing groups on the ring to decrease electron density and stabilize the negatively charged Meisenheimer complex intermediate. masterorganicchemistry.comyoutube.com
The this compound molecule lacks any electron-withdrawing groups. The alkylamine substituent is, in fact, electron-donating, which further deactivates the ring for nucleophilic attack. Consequently, this compound is not expected to undergo nucleophilic aromatic substitution under normal conditions.
Reactivity of the Primary Amine Functionality
The primary amine group (-NH₂) is a versatile functional group whose reactivity is characterized by the nucleophilicity of the nitrogen atom's lone pair of electrons.
Mannich Reaction Pathways
The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org The reaction involves an active hydrogen compound (like a ketone), an aldehyde (commonly formaldehyde), and a primary or secondary amine. su.edu.pkorganic-chemistry.org
This compound, being a primary amine, can readily participate in the Mannich reaction. The mechanism proceeds via two main steps:
Iminium Ion Formation: The primary amine first performs a nucleophilic attack on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a reactive electrophilic species, the iminium ion. wikipedia.org
Nucleophilic Attack: The active hydrogen compound forms an enol or enolate, which then acts as a nucleophile, attacking the iminium ion to form the final Mannich base. wikipedia.org
Because a primary amine is used, a potential side reaction is the formation of a N,N-dialkylated product if the initially formed Mannich base reacts further. su.edu.pk
Condensation Reaction Mechanisms with Carbonyl Compounds
Primary amines undergo condensation reactions with aldehydes and ketones to form imines (also known as Schiff bases). wikipedia.org This is a reversible, acid-catalyzed reaction.
The mechanism involves two key stages:
Carbinolamine Formation: The nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. A proton transfer then occurs to form a neutral hemiaminal or carbinolamine intermediate. wikipedia.org
Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). The lone pair on the nitrogen then helps to expel the water molecule, forming a carbon-nitrogen double bond and yielding the final imine product. The reaction is typically driven to completion by removing the water as it is formed. wikipedia.org
Salt Formation and its Impact on Chemical Reactivity
Reactivity of the Amine Group: Upon protonation, the nitrogen's lone pair of electrons becomes involved in the N-H bond. This eliminates the nucleophilicity of the amine group. As a result, the ammonium (B1175870) salt will not participate in reactions characteristic of amines, such as Mannich reactions or condensation with carbonyls.
Reactivity of the Furan Ring: The formation of the positively charged ammonium group (-NH₃⁺) transforms the substituent from an electron-donating group into a strongly electron-withdrawing group via an inductive effect. This drastically reduces the electron density of the furan ring, deactivating it towards electrophilic aromatic substitution.
| Molecular Form | Amine Group Reactivity | Furan Ring Reactivity (EAS) | Governing Factor |
|---|---|---|---|
| Free Base (-NH₂) | Nucleophilic (undergoes Mannich, condensation) | Activated (electron-donating group) | Available lone pair on Nitrogen |
| Ammonium Salt (-NH₃⁺) | Non-nucleophilic (unreactive) | Strongly Deactivated (electron-withdrawing group) | Protonated Nitrogen, positive charge |
Stereochemical Aspects of Reactions Involving the Chiral Center
A comprehensive review of available scientific literature reveals a notable absence of specific research focused on the stereochemical aspects of reactions involving the chiral center of this compound. While the principles of stereochemistry are fundamental to understanding the reactivity of chiral molecules, detailed studies, including reaction mechanisms, diastereoselectivity, and enantioselectivity, directly pertaining to this specific compound are not present in the surveyed literature.
The core structure of this compound features a quaternary stereocenter at the C2 position, which is adjacent to the furan ring and the aminomethyl group. In theory, the steric and electronic properties of the substituents around this chiral center—the furan ring, two methyl groups, and the aminomethyl group—would be expected to influence the approach of reagents and thus dictate the stereochemical outcome of reactions at or near this center. However, without experimental data from studies on this specific molecule, any discussion of its stereochemical behavior would be purely speculative.
General concepts in asymmetric synthesis and stereoselective reactions provide a framework for how such a compound might behave. For instance:
Diastereoselective Reactions: If this compound were to be used as a chiral auxiliary or a substrate in a reaction that introduces a new stereocenter, the existing quaternary stereocenter would likely exert some level of diastereocontrol. The extent of this control would depend on the nature of the reaction, the reagents used, and the reaction conditions.
Enantioselective Synthesis: The synthesis of enantiomerically pure forms of this compound would likely require either a chiral resolution of a racemic mixture or an asymmetric synthesis. Asymmetric synthesis could involve the use of chiral catalysts or auxiliaries to control the formation of the quaternary stereocenter.
Despite the relevance of these general principles, the absence of specific research on this compound means that no detailed research findings or data tables on its stereochemical reactivity can be presented. The scientific community has not, to date, published studies that would allow for a thorough and scientifically accurate discussion as outlined in the requested article structure.
Therefore, this section cannot be populated with the detailed, data-driven content as instructed, due to the lack of available information in the scientific literature based on the conducted searches.
Structural Characterization and Theoretical Studies on 2 Furan 2 Yl 2 Methylpropan 1 Amine and Its Derivatives
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 2-(Furan-2-yl)-2-methylpropan-1-amine, both ¹H and ¹³C NMR would provide definitive structural information.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The three protons on the furan (B31954) ring are expected to appear as distinct multiplets in the aromatic region (typically δ 6.0-7.5 ppm), with their specific chemical shifts and coupling patterns confirming the 2-substitution pattern. researchgate.net The methylene (B1212753) protons (-CH₂-) adjacent to the amine group would likely appear as a singlet, shifted downfield due to the influence of the nitrogen atom. The six protons of the two equivalent methyl groups (-CH₃) are expected to produce a sharp singlet in the aliphatic region of the spectrum. The amine protons (-NH₂) may appear as a broad singlet, and their chemical shift can be variable.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. The furan ring is expected to show four distinct signals for its carbon atoms. The quaternary carbon atom would appear as a signal with no attached protons in a DEPT experiment. The carbon of the aminomethyl group (-CH₂NH₂) and the carbons of the two equivalent methyl groups would also be readily identifiable in the aliphatic region.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Furan H-5 | δ ~7.3 ppm (m) | C-5: δ ~142 ppm |
| Furan H-4 | δ ~6.3 ppm (m) | C-4: δ ~110 ppm |
| Furan H-3 | δ ~6.1 ppm (m) | C-3: δ ~105 ppm |
| -CH₂-NH₂ | δ ~2.7 ppm (s) | -CH₂-: δ ~50 ppm |
| -NH₂ | variable, broad s | |
| 2 x -CH₃ | δ ~1.1 ppm (s) | -CH₃: δ ~25 ppm |
| Quaternary C | Quaternary C: δ ~40 ppm | |
| Furan C-2 | C-2: δ ~158 ppm |
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine and furan ring structures.
The primary amine group is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending vibration (scissoring) is typically observed around 1600 cm⁻¹. The furan ring would be identified by several characteristic bands, including C-H stretching of the aromatic ring just above 3100 cm⁻¹, C=C stretching vibrations around 1500-1600 cm⁻¹, and the characteristic C-O-C stretching of the ether linkage within the ring. Aliphatic C-H stretching from the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region.
Table 2: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch | 3300 - 3500 (two bands) | Primary Amine |
| Aromatic C-H Stretch | 3100 - 3150 | Furan Ring |
| Aliphatic C-H Stretch | 2850 - 3000 | -CH₃ and -CH₂- |
| N-H Bend | 1590 - 1650 | Primary Amine |
| C=C Stretch | 1500 - 1600 | Furan Ring |
| C-O-C Stretch | 1000 - 1300 | Furan Ring |
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its ionization and subsequent fragmentation. In an electron ionization (EI) mass spectrum, this compound (molar mass: 153.22 g/mol ) would be expected to show a molecular ion peak ([M]⁺) at m/z 153.
The most prominent fragmentation pathway for aliphatic amines is typically α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. researchgate.net For this molecule, α-cleavage would involve the loss of the largest possible radical, which is the isopropyl group ((CH₃)₂CH•), however, the structure contains a quaternary carbon. The dominant α-cleavage would be the loss of a methyl radical to form a stable ion. A key fragmentation pathway would involve cleavage of the C-C bond between the quaternary carbon and the aminomethyl group, leading to the formation of a highly stable furfuryl-substituted cation. The fragmentation of the furan ring itself can also lead to characteristic ions. uobasrah.edu.iq
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 153 | [C₉H₁₅NO]⁺ | Molecular Ion ([M]⁺) |
| 138 | [C₈H₁₂NO]⁺ | Loss of a methyl radical (•CH₃) |
| 81 | [C₅H₅O]⁺ | Furfuryl cation |
| 30 | [CH₄N]⁺ | [CH₂NH₂]⁺ |
X-ray Crystallographic Analysis of Crystalline Forms and Salt Complexes
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for determining exact bond lengths, bond angles, and conformations, as well as for understanding intermolecular interactions.
A single-crystal X-ray diffraction study of a suitable crystalline form of this compound or its salt (e.g., hydrochloride) would reveal its precise molecular geometry. The furan ring is expected to be essentially planar, a characteristic feature of this aromatic heterocycle. nist.gov The geometry around the quaternary carbon atom attached to the furan ring, two methyl groups, and the aminomethyl group would be tetrahedral.
Conformational flexibility would exist due to rotation around the single bonds, particularly the bond connecting the furan ring to the quaternary carbon and the bond between the quaternary carbon and the aminomethyl carbon. The specific conformation adopted in the crystal lattice is often influenced by the optimization of intermolecular interactions within the crystal packing.
Table 4: Typical Bond Geometries Expected for this compound
| Parameter | Atoms Involved | Expected Value |
| Bond Length | C=C (furan) | ~1.35 - 1.44 Å |
| Bond Length | C-O (furan) | ~1.36 Å |
| Bond Length | C-N | ~1.47 Å |
| Bond Angle | C-O-C (furan) | ~106° |
| Bond Angle | C-C-C (aliphatic) | ~109.5° |
| Bond Angle | C-C-N | ~109.5° |
The supramolecular architecture of a crystalline solid is dictated by non-covalent interactions, with hydrogen bonding being particularly significant. nih.govresearchgate.net The primary amine group (-NH₂) in this compound is a potent hydrogen bond donor. nist.gov In the solid state, it is expected to form intermolecular hydrogen bonds with suitable acceptor atoms on neighboring molecules.
Analysis of Ion-Pair Conformations and Their Influence on Reactivity
The reactivity of amine-containing compounds like this compound can be significantly influenced by the formation of ion pairs, particularly in solution. An ion pair consists of a cation and an anion held together by electrostatic forces. In the context of the target molecule, protonation of the primary amine group would lead to the formation of an ammonium (B1175870) cation, which can then associate with a counter-ion.
The specific conformation of these ion pairs is not random; they adopt preferred geometries that minimize electrostatic repulsion and maximize stabilizing interactions. These conformations can dictate the steric accessibility of reactive sites and modulate the electronic properties of the molecule, thereby influencing the reaction pathways and rates. For instance, the orientation of the counter-ion relative to the furan ring and the bulky methyl groups can either shield or expose the amine group to incoming reagents. The nature of the solvent also plays a critical role, with polar solvents potentially disrupting the ion pair and nonpolar solvents favoring tighter associations. Understanding these conformational preferences is essential for predicting and controlling the chemical reactivity of this compound and its derivatives in various chemical environments.
Computational Chemistry and Quantum Mechanical Investigations
Computational chemistry provides powerful tools to investigate the properties of molecules at an atomic level. Quantum mechanical methods, in particular, are instrumental in understanding the electronic structure, geometry, and reactivity of compounds like this compound.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It has been successfully applied to various furan-containing compounds to determine their molecular geometries and electronic properties. mdpi.comchemrxiv.org For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be employed to find the most stable conformation of the molecule (a process known as geometry optimization). mdpi.combhu.ac.inresearchgate.net
This optimization process yields crucial information about bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's structure. clockss.org The electronic structure analysis from DFT provides insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties and reactivity.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. youtube.comimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. acadpubl.eulibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. ajchem-a.comirjweb.com A smaller gap suggests that the molecule is more reactive. ajchem-a.comirjweb.com
For this compound, FMO analysis can predict its behavior in chemical reactions. The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for nucleophilic and electrophilic attack, respectively. For instance, studies on similar furan derivatives show that the HOMO is often localized on the furan ring and parts of the substituent, while the LUMO is distributed over other regions of the molecule. acadpubl.eu This information is invaluable for understanding and predicting the outcomes of various chemical transformations. researchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 |
| Furan | -6.4 | 1.7 | 8.1 |
| 1,3-diarylisobenzofuran derivative | -5.1 | -2.5 | 2.6 |
Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interaction Studies
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interaction sites. researchgate.net The MEP map displays regions of different electrostatic potential on the molecular surface, typically color-coded so that red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow represent intermediate potential values.
For this compound, an MEP map would likely show a negative potential region around the oxygen atom of the furan ring and the lone pair of the nitrogen atom in the amine group, making these sites attractive for electrophiles. nih.govsobereva.com Conversely, the hydrogen atoms of the amine group would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. acadpubl.eu This visual representation is highly effective for understanding hydrogen bonding and other non-covalent interactions that govern the molecule's behavior in a condensed phase. bhu.ac.inresearchgate.net
Natural Bonding Orbital (NBO) Analysis for Charge Transfer Characterization
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wikipedia.org It helps in understanding charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule. acadpubl.eu The analysis quantifies the stabilization energy associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. wisc.edu
| Donor NBO | Acceptor NBO | Stabilization Energy (kJ/mol) | Interaction Type |
|---|---|---|---|
| LP(O) | π(C-C) | ~20-60 | Lone Pair Delocalization |
| LP(N) | σ(C-H) | ~5-25 | Hyperconjugation |
| π(C=C) | π(C=C) | ~80-120 | π-π Interaction |
Hirshfeld Surface Analysis for Intermolecular Interaction Visualization
For a crystal structure of this compound or its derivatives, Hirshfeld surface analysis would provide a detailed map of all intermolecular interactions, such as hydrogen bonds involving the amine group, as well as weaker contacts like H···H, C···H, and O···H interactions. iucr.orgmdpi.comnih.gov The red spots on the Hirshfeld surface highlight the most significant close contacts. researchgate.net This technique offers a comprehensive understanding of how the molecules pack together, which is crucial for interpreting the physical properties of the solid material. researchgate.net
| Interaction Type | Percentage Contribution |
|---|---|
| H···H | 30-70% |
| O···H / H···O | 15-25% |
| C···H / H···C | 5-15% |
| N···H / H···N | 5-15% |
Derivatization Strategies and Synthesis of Analogues of 2 Furan 2 Yl 2 Methylpropan 1 Amine
Systematic Modification of the Furan (B31954) Ring for Structural Diversity
The furan ring is a versatile heterocyclic motif that can be functionalized to introduce significant structural diversity. A variety of synthetic methods allow for the regioselective introduction of different substituents onto the furan core, which can be applied either to furan precursors or to the final molecule.
Key strategies for modifying the furan ring include:
Electrophilic Substitution: The furan ring is susceptible to electrophilic substitution, typically at the 5-position when the 2-position is substituted. Reactions such as nitration, halogenation, and sulfonation can introduce functional groups under controlled conditions. pharmaguideline.com For instance, nitration can be achieved at low temperatures with a mild nitrating agent like acetyl nitrate (B79036), while sulfonation can be performed using a sulfur trioxide-pyridine complex. pharmaguideline.com
Metal-Catalyzed Cross-Coupling: Palladium- and copper-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on the furan ring. organic-chemistry.org These methods can be used to introduce alkyl, aryl, and other organic fragments.
Cyclization and Annulation Reactions: Building the furan ring from acyclic precursors is a common strategy that allows for the incorporation of substituents from the start. The Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds, is a classic example. pharmaguideline.com More contemporary methods, such as the cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls, offer a high degree of regioselectivity and functional group tolerance for producing polysubstituted furans. nih.gov This approach is particularly valuable for creating analogues with varied steric and electronic properties. nih.gov
Lithiation and Subsequent Quenching: Directed ortho-metalation or direct lithiation of the furan ring followed by quenching with an electrophile is another effective method for introducing a wide range of substituents.
These methodologies enable the systematic permutation of substituents around the furan ring, which is crucial for exploring structure-activity relationships. nih.gov The introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the ring. nih.gov
| Modification Strategy | Typical Reagents/Catalysts | Position of Substitution | Type of Substituent Introduced |
|---|---|---|---|
| Nitration | Acetyl nitrate (CH₃COONO₂) | C5 | Nitro (-NO₂) |
| Halogenation | N-Bromosuccinimide (NBS), Br₂/Dioxane | C5 | Bromo (-Br) |
| Sulfonation | SO₃/Pyridine complex | C5 | Sulfonic acid (-SO₃H) |
| Paal-Knorr Synthesis | Acid catalyst (e.g., p-TsOH) on 1,4-dicarbonyls | C2, C3, C4, C5 | Various (from precursor) |
| Metalloradical Cyclization | Cobalt(II) complexes, alkynes, diazocarbonyls | C2, C3, C4, C5 | Various (from precursors) |
Derivatization at the Amino Group for Functional Diversification
The primary amino group in 2-(furan-2-yl)-2-methylpropan-1-amine is a key site for derivatization, allowing for the introduction of a wide array of functional groups. These modifications can transform the amine into amides, sulfonamides, carbamates, ureas, and secondary or tertiary amines, each with distinct chemical properties. Such derivatization is often employed to enhance properties like chromatographic separation or ionization efficiency in analytical settings.
Common derivatization strategies for primary amines include:
Acylation: Reaction with acyl chlorides or anhydrides converts the primary amine into a corresponding amide. This transformation generally reduces the basicity of the nitrogen atom and introduces a carbonyl group capable of acting as a hydrogen bond acceptor.
Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides. This functional group is a strong hydrogen bond donor and can significantly alter the acidity and solubility of the parent compound.
Alkylation: The amine can be alkylated to form secondary or tertiary amines using alkyl halides or via reductive amination with aldehydes or ketones. This modification increases the steric bulk around the nitrogen and alters its basicity and lipophilicity.
Reaction with Isocyanates or Isothiocyanates: These reactions produce urea (B33335) or thiourea (B124793) derivatives, respectively. These functional groups introduce additional hydrogen bonding capabilities and can be used to link the core structure to other molecular fragments.
| Reaction Type | Reagent Class | Resulting Functional Group | Key Property Change |
|---|---|---|---|
| Acylation | Acyl Halides (e.g., Acetyl Chloride) | Amide | Reduced basicity, added H-bond acceptor |
| Sulfonylation | Sulfonyl Chlorides (e.g., Tosyl Chloride) | Sulfonamide | Increased acidity of N-H, strong H-bond donor |
| Alkylation | Alkyl Halides, Aldehydes/Ketones (Reductive Amination) | Secondary/Tertiary Amine | Increased steric bulk, altered basicity |
| Carbamoylation | Isocyanates | Urea | Added H-bond donors and acceptor |
| Thiocarbamoylation | Isothiocyanates | Thiourea | Similar to urea, with sulfur replacing oxygen |
Synthesis of Related Furan-Containing Amino Alcohols and Alkylamines
The synthesis of analogues extends to related furan-containing amino alcohols and other alkylamines, which can be prepared through various synthetic routes. These compounds often serve as building blocks or show interesting properties in their own right. organic-chemistry.orgresearchgate.net
Furan-Containing Amino Alcohols: The synthesis of furan-containing amino alcohols can be achieved by several methods. One common approach involves the reduction of α-amino ketones or α-amino esters that bear a furan moiety. For example, a 2-furyl α-amino ketone can be reduced using a hydride reagent like sodium borohydride (B1222165) to yield the corresponding 1,2-amino alcohol. Another route starts with a furan-based epoxide, which can undergo nucleophilic ring-opening upon reaction with an amine or an amine equivalent like sodium azide, followed by reduction to furnish the amino alcohol. Additionally, the synthesis of trisubstituted furans from homopropargylic alcohols provides a pathway to furan structures that can be further functionalized to introduce an amino group. thieme.de
Furan-Containing Alkylamines: A general and efficient method for preparing furan-containing amines involves the Michael addition of amines to acyclic keto alkynol precursors, which then cyclize to form the furan ring. researchgate.net This methodology is flexible, allowing for modifications at both the amine and other positions on the furan ring. researchgate.net Reductive amination of furan-based aldehydes and ketones, such as furfural, is another widely used method. This reaction involves the condensation of the carbonyl compound with an amine (or ammonia) to form an imine or enamine intermediate, which is then reduced in situ to the target alkylamine. This process is a cornerstone for converting biomass-derived furans into valuable amine compounds. Furthermore, the synthesis of natural products like furanomycin, an α-amino acid with a dihydrofuran ring, highlights advanced strategies for creating complex furan-containing alkylamines. mdpi.com
Impact of Structural Modifications on Chemical Behavior
Impact of Furan Ring Modification: The electronic nature of the furan ring is highly sensitive to the substituents it bears.
Electronic Effects: The introduction of electron-withdrawing groups (e.g., nitro, acyl) at the 5-position decreases the electron density of the ring, making it less susceptible to electrophilic attack and more stable towards acid-catalyzed degradation or polymerization. pharmaguideline.com Conversely, electron-donating groups (e.g., alkyl, alkoxy) increase the ring's reactivity towards electrophiles. pharmaguideline.com
Steric Effects: Bulky substituents on the furan ring can hinder reactions at adjacent positions and may influence the preferred conformation of the side chain.
Solubility and Polarity: Adding polar functional groups (e.g., -SO₃H, -COOH) to the furan ring will increase the molecule's polarity and aqueous solubility, while adding nonpolar groups (e.g., long alkyl chains) will increase its lipophilicity.
Impact of Amino Group Derivatization: Modifying the primary amine dramatically alters its fundamental properties.
Basicity: Converting the primary amine to an amide or sulfonamide significantly reduces its basicity due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl or sulfonyl group. Alkylation to a secondary or tertiary amine can slightly increase basicity in the gas phase but may decrease it in aqueous solution due to solvation effects.
Hydrogen Bonding: The primary amine is both a hydrogen bond donor and acceptor. Acylation to a secondary amide preserves one N-H donor site while adding a strong acceptor carbonyl group. Conversion to a tertiary amine removes all hydrogen bond donating capability from the nitrogen center.
Nucleophilicity: The nucleophilicity of the nitrogen is greatly diminished upon conversion to an amide or sulfonamide, making it less reactive towards electrophiles.
These structural changes are fundamental levers for tuning the molecule's chemical behavior, influencing everything from its stability in different pH environments to its interactions with other molecules.
Applications of 2 Furan 2 Yl 2 Methylpropan 1 Amine in Synthetic Organic Chemistry and Chemical Research
Role as a Versatile Chemical Intermediate in the Construction of Complex Organic Molecules
2-(Furan-2-yl)-2-methylpropan-1-amine serves as a valuable building block in the synthesis of more complex molecular architectures. ijsrst.com Its utility stems from the presence of two key reactive sites: the nucleophilic primary amine and the electron-rich furan (B31954) ring. numberanalytics.comnumberanalytics.com The primary amine can readily undergo a variety of transformations, such as acylation, alkylation, and condensation reactions, to introduce new functional groups and build larger molecular frameworks. fiveable.mebritannica.com
The furan moiety, an aromatic heterocycle, is also amenable to a range of chemical modifications. numberanalytics.com It can participate in electrophilic aromatic substitution reactions, cycloaddition reactions like the Diels-Alder reaction, and ring-opening transformations, offering numerous pathways for molecular diversification. mdpi.orgacs.orgrsc.org The strategic combination of the reactivity of the amine and the furan ring allows for the construction of a diverse array of complex molecules. For instance, the amine can be functionalized first, followed by modification of the furan ring, or vice versa, providing chemists with significant synthetic flexibility.
While specific examples of complex natural products synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. The furan ring is a key component of many natural products and pharmaceuticals. ijabbr.com The ability to introduce a substituted aminoalkyl side chain via this intermediate makes it a potentially valuable precursor in medicinal chemistry for the synthesis of novel therapeutic agents.
Below is an illustrative table of potential synthetic transformations utilizing this compound as a versatile intermediate.
| Reaction Type | Reagents and Conditions | Product Type | Potential Applications |
| N-Acylation | Acyl chloride, base, aprotic solvent | Furan-containing amide | Synthesis of bioactive molecules, polymer precursors |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH₃CN) | Secondary or tertiary amine | Elaboration of molecular complexity, synthesis of ligands |
| Diels-Alder Reaction | Maleimide, heat or Lewis acid catalyst | Oxabicycloheptene derivative | Construction of complex polycyclic systems |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 5-formylfuran derivative | Introduction of a handle for further functionalization |
Contribution to the Fundamental Understanding of Furan and Amine Chemistry
The study of this compound and its analogs contributes to a deeper understanding of fundamental concepts in furan and amine chemistry. The interplay between the furan ring and the amino group within the same molecule allows for the investigation of intramolecular interactions and their influence on reactivity.
Furan Chemistry:
The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. numberanalytics.com Electrophilic substitution reactions, such as nitration, halogenation, and acylation, preferentially occur at the C5 position (the carbon adjacent to the oxygen and opposite the side chain) due to the directing effect of the oxygen atom and the alkyl substituent. pearson.compearson.comquora.com The presence of the 2-methylpropan-1-amine substituent can influence the rate and regioselectivity of these reactions.
Furthermore, furans can act as dienes in Diels-Alder reactions, providing a powerful tool for the construction of six-membered rings. rsc.orgmdpi.com The substitution on the furan ring can affect the kinetics and thermodynamics of these cycloadditions. rsc.org Studying the Diels-Alder reactivity of this compound can provide insights into the electronic and steric effects of the aminoalkyl substituent on the diene system.
Amine Chemistry:
The primary amine in this compound exhibits typical nucleophilic and basic properties. libretexts.org It can react with a wide range of electrophiles. britannica.com The steric hindrance provided by the adjacent methyl groups can influence the rate of its reactions compared to less hindered primary amines. This steric environment can be exploited to achieve selective transformations in molecules with multiple reactive sites.
The basicity of the amine can also be compared to other alkylamines and arylamines, providing data for structure-reactivity relationship studies. The proximity of the furan ring might have a subtle electronic effect on the amine's basicity.
The following table summarizes key reactivity aspects that are studied using furan-containing amines.
| Chemical Property | Description | Significance |
| Regioselectivity of Electrophilic Furan Substitution | Electrophiles preferentially attack the C5 position of the furan ring. | Understanding directing group effects in heterocyclic chemistry. |
| Diene Reactivity in Diels-Alder Reactions | The furan ring can participate as a diene, with reactivity influenced by substituents. | Elucidating the electronic and steric factors governing cycloaddition reactions. |
| Nucleophilicity of the Primary Amine | The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile. | Probing the influence of steric hindrance on reaction rates and mechanisms. |
| Basicity of the Primary Amine | The amine can accept a proton, and its basic strength can be quantified. | Contributing to the understanding of structure-basicity relationships. |
Development of Novel Synthetic Methodologies Utilizing the Compound's Reactivity
The unique combination of a furan ring and a primary amine in this compound makes it a candidate for the development of novel synthetic methodologies, particularly in the realm of cascade or one-pot reactions. nih.govresearchgate.net Such reactions, where multiple chemical transformations occur in a single reaction vessel, are highly desirable in modern organic synthesis due to their efficiency and atom economy.
For example, a synthetic strategy could involve an initial reaction at the amine functionality, which then triggers a subsequent transformation on the furan ring. Conversely, a reaction on the furan ring could unveil a reactive intermediate that then participates in a reaction with the amine. While specific novel methodologies developed using this exact compound are not widely reported, its structure lends itself to such synthetic design.
One potential area of exploration is in the synthesis of novel heterocyclic systems. For instance, an intramolecular cyclization reaction could be designed where the amine or a derivative thereof attacks a functionalized furan ring, leading to the formation of a new fused or bridged ring system.
Research in this area could lead to the discovery of new catalysts or reaction conditions that are specifically tailored to the reactivity of furan-containing amines. The development of such methods would broaden the synthetic chemist's toolkit for the construction of complex and diverse molecular architectures.
Potential in Materials Science Applications (excluding biological activity linked materials)
Furan-based compounds are increasingly being investigated for their potential in materials science, particularly in the development of sustainable polymers. core.ac.ukwiley-vch.de The furan ring can be derived from renewable biomass sources, making it an attractive alternative to petroleum-based building blocks. ijabbr.comrsc.org The amine functionality in this compound provides a handle for incorporating this renewable moiety into polymers.
This compound can be used as a monomer or a cross-linking agent in the synthesis of various polymers, such as polyamides, polyimines, and epoxy resins. mdpi.com The incorporation of the furan ring into the polymer backbone can impart unique properties. For example, the reversible nature of the Diels-Alder reaction involving furan has been utilized to create self-healing and recyclable materials. researchgate.net
While specific research on polymers derived from this compound is limited, the general principles of furan-based polymer chemistry suggest several potential applications. For example, polyamides synthesized from this amine could exhibit interesting thermal and mechanical properties. The furan ring's rigidity could contribute to a higher glass transition temperature in the resulting polymers.
Furthermore, the furan moiety can be chemically modified after polymerization to alter the material's properties. This post-polymerization modification allows for the fine-tuning of characteristics such as solubility, thermal stability, and mechanical strength. The potential to create novel materials with tailored properties makes this compound and related compounds interesting targets for future research in materials science. Polyfuran itself is also of interest for its potential in molecular electronics. wikipedia.org
Future Research Directions and Unexplored Avenues for 2 Furan 2 Yl 2 Methylpropan 1 Amine Research
Exploration of Novel Synthetic Routes and Catalytic Approaches
The development of efficient and sustainable methods for synthesizing 2-(Furan-2-yl)-2-methylpropan-1-amine is paramount for its widespread use. Future investigations could productively focus on several cutting-edge areas:
Asymmetric Synthesis: Achieving enantiomerically pure forms of the amine is a critical goal for many applications, particularly in pharmaceuticals. Research into catalytic asymmetric synthesis, potentially employing chiral organocatalysts or transition-metal complexes, could provide elegant and efficient routes to single enantiomers. nih.gov
Biocatalysis: The use of enzymes offers a green and highly selective alternative to traditional synthesis. mdpi.com Transaminases, for instance, have shown promise in the amination of furan-based aldehydes and could be engineered to accommodate the steric bulk of the 2-methylpropyl substituent. mdpi.comresearchgate.net This approach aligns with the growing demand for sustainable chemical manufacturing. mdpi.com
Flow Chemistry: Continuous flow synthesis presents numerous advantages over batch processes, including enhanced safety, scalability, and precise reaction control. acs.orgresearchgate.netnih.gov Developing a continuous flow process for the production of this compound could streamline its synthesis and facilitate its industrial-scale production. researchgate.netnih.gov
| Synthetic Strategy | Potential Advantages | Key Research Areas |
| Asymmetric Catalysis | Access to enantiomerically pure products. nih.gov | Development of novel chiral catalysts and ligands. |
| Biocatalysis | High selectivity, mild reaction conditions, sustainability. mdpi.comresearchgate.net | Enzyme screening, protein engineering, process optimization. researchgate.net |
| Flow Chemistry | Improved safety, scalability, and process control. acs.orgresearchgate.netnih.gov | Reactor design, optimization of reaction parameters in continuous systems. acs.org |
In-depth Mechanistic Studies of Under-explored Reactions
A comprehensive understanding of the reactivity of this compound is crucial for its intelligent application in synthetic chemistry. While its fundamental amine chemistry is predictable, the influence of the furan (B31954) ring on its reactivity, and vice-versa, warrants deeper investigation.
Furan Ring Stability and Opening: The furan ring is susceptible to acid-catalyzed ring-opening. acs.orgrsc.orgresearchgate.net Detailed mechanistic studies are needed to understand the kinetics and thermodynamics of this process for the title compound specifically. Such studies would help define the operational window for reactions that must preserve the furan core. Computational and experimental approaches could elucidate the influence of the α-aminoalkyl substituent on the stability of the furan ring under various conditions. acs.orgrsc.org
Influence of the Amine on Furan Reactivity: The proximate amine group may direct or participate in reactions involving the furan ring. Mechanistic investigations could explore potential intramolecular cyclizations, rearrangements, or its influence on the regioselectivity of electrophilic aromatic substitution on the furan ring.
Oxidative and Reductive Transformations: The response of the molecule to a broad range of oxidative and reductive conditions is largely unexplored. A systematic study of these transformations could unveil novel synthetic pathways to functionalized derivatives.
Advanced Computational Modeling and Predictive Chemistry
Computational chemistry provides a powerful lens for predicting molecular properties and reaction outcomes, thereby guiding and accelerating experimental research.
Conformational and Electronic Analysis: A thorough computational analysis of the conformational landscape and electronic structure of this compound can provide insights into its reactivity and intermolecular interactions.
Reaction Pathway Modeling: Density Functional Theory (DFT) can be employed to model the transition states and intermediates of potential reactions, offering a deeper understanding of reaction mechanisms and predicting the feasibility of novel transformations. buct.edu.cnresearchgate.netmdpi.com Such studies can be particularly insightful for understanding the mechanisms of furan ring-opening or cycloaddition reactions. researchgate.netosti.gov
Predictive Toxicology and Metabolism: While outside the scope of dosage and safety profiling, computational models can be used in a research context to predict potential metabolic pathways or reactive metabolite formation, guiding the design of more stable and less toxic derivatives for chemical applications.
| Computational Method | Research Application | Predicted Properties/Outcomes |
| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Transition state energies, reaction barriers, electronic properties. buct.edu.cnresearchgate.netmdpi.com |
| Molecular Dynamics (MD) | Conformational Sampling | Preferred molecular geometries, solvent effects. |
| Quantitative Structure-Property Relationship (QSPR) | Property Prediction | pKa, solubility, lipophilicity. |
Design and Synthesis of Highly Specific Derivatives for Targeted Chemical Applications
The structure of this compound is a launchpad for the creation of a diverse array of derivatives with tailored functionalities.
Ligands for Catalysis: The primary amine can be readily functionalized to generate novel ligands for transition metal catalysis. The furan ring itself can participate in metal coordination or be further substituted to tune the steric and electronic properties of the resulting catalyst.
Probes for Chemical Biology: By appending fluorophores, biotin, or other reporter tags, derivatives of this amine could be synthesized as chemical probes to investigate biological systems. The furan moiety can also participate in specific labeling reactions. nih.govresearchgate.net
Monomers for Advanced Polymers: The amine and furan functionalities provide two reactive handles for polymerization. This could lead to the development of novel polyamides, polyimides, or other polymers with unique thermal, mechanical, or electronic properties. Furan-based polymers are a growing area of interest for creating sustainable materials. numberanalytics.comrsc.orgresearchgate.netwiley-vch.denumberanalytics.com
Investigation of the Compound's Role in Emerging Green Chemistry Protocols
Green chemistry seeks to design chemical products and processes that are environmentally benign. mdpi.com As a biomass-derivable platform chemical, this compound is well-positioned to contribute to this paradigm shift. nih.govcatalysis-summit.com
Bio-based Building Block: Furfural, the precursor to the furan ring, is readily obtained from lignocellulosic biomass. mdpi.com Research focused on integrating the synthesis of this compound into biorefinery pipelines would enhance its green credentials. frontiersin.orgrsc.orgrsc.org
Renewable Solvents and Catalysts: The potential of the compound itself or its derivatives to act as green solvents or catalysts should be explored. Ionic liquids derived from furan compounds are one such area of interest. nih.gov
Sustainable Polymer Feedstock: As mentioned, its use as a monomer for creating bio-based polymers is a significant avenue for research. rsc.org This aligns with the goal of replacing petroleum-derived plastics with sustainable alternatives. acs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Furan-2-yl)-2-methylpropan-1-amine, and what critical parameters influence yield and purity?
- Methodological Answer: The compound can be synthesized via reductive amination of 2-(furan-2-yl)-2-methylpropanal using ammonia and a reducing agent like sodium cyanoborohydride. Key parameters include pH control (6–7), solvent polarity (e.g., methanol or THF), and temperature (25–40°C). Impurities often arise from incomplete reduction or side reactions at the furan ring; purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Monitoring by TLC and NMR (¹H, ¹³C) ensures intermediate stability .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer:
- ¹H NMR: The furan protons (δ 6.2–7.4 ppm) and methyl groups (δ 1.2–1.5 ppm) are diagnostic. Overlapping signals in crowded regions (e.g., δ 2.5–3.5 ppm for CH₂NH₂) may require 2D NMR (HSQC, COSY).
- FT-IR: Confirm NH₂ stretching (3350–3450 cm⁻¹) and furan C-O-C (1250–1300 cm⁻¹).
- Mass Spectrometry: ESI-MS or GC-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 154). Contradictions between expected and observed data may arise from residual solvents or tautomerism; cross-validation with elemental analysis (C, H, N) is advised .
Q. How does the furan ring influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer: The furan ring’s electron-rich nature makes it susceptible to acid-catalyzed hydrolysis. Stability studies should include:
- Thermal Analysis (TGA/DSC): Assess decomposition thresholds (typically >150°C).
- pH-Dependent Degradation: Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via HPLC. Acidic conditions (pH < 4) often lead to ring-opening, forming diketones or aldehydes. Antioxidants (e.g., BHT) mitigate oxidative degradation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound across different assay systems?
- Methodological Answer: Discrepancies may arise from assay-specific factors (e.g., cell line variability, solvent interference). To address this:
- Dose-Response Curves: Use a standardized range (1 nM–100 µM) across assays.
- Solvent Controls: Compare DMSO vs. aqueous solubility effects.
- Metabolite Profiling: LC-MS/MS identifies active metabolites that may explain divergent results (e.g., furan ring oxidation products). Cross-validation with in silico docking (AutoDock Vina) predicts target binding affinity consistency .
Q. How can enantioselective synthesis of this compound be optimized given its chiral center?
- Methodological Answer: Asymmetric synthesis via chiral auxiliaries or catalysts is critical:
- Chiral HPLC: Resolve racemic mixtures using a Chiralpak AD-H column (hexane/isopropanol, 90:10).
- Catalytic Asymmetric Amination: Employ Evans’ oxazaborolidine catalysts (e.g., 10 mol%) to achieve >90% ee. Monitor enantiomeric excess via polarimetry or chiral NMR shift reagents (e.g., Eu(hfc)₃) .
Q. What computational methods predict the compound’s reactivity in complex biological systems?
- Methodological Answer:
- DFT Calculations (Gaussian 16): Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic sites (e.g., NH₂ group).
- MD Simulations (GROMACS): Simulate membrane permeability (logP ~2.1) and protein-ligand interactions (e.g., with GPCRs).
- ADMET Prediction (SwissADME): Forecast bioavailability (%F >50) and CYP450 metabolism risks .
Data Analysis and Experimental Design
Q. How should researchers design experiments to elucidate the compound’s mechanism of action in neurological studies?
- Methodological Answer:
- In Vitro Models: Primary neuronal cultures (rat cortical neurons) treated with 1–100 µM compound; measure Ca²⁺ influx (Fluo-4 AM) and neurotransmitter release (HPLC-ECD).
- Knockout Studies: CRISPR-Cas9 gene editing (e.g., dopamine receptor D2 KO) to identify target pathways.
- Microdialysis in vivo: Monitor extracellular dopamine levels in rodent striatum post-administration (1–10 mg/kg, i.p.) .
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?
- Methodological Answer:
- Probit Analysis: Calculate LD₅₀/LC₅₀ values with 95% confidence intervals.
- ANOVA with Tukey’s HSD: Compare toxicity across dose groups (n ≥ 6 replicates).
- Benchmark Dose Modeling (BMD Software): Identify non-linear response thresholds for regulatory applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
